Cas no 83603-31-0 (5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-)

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- structure
83603-31-0 structure
Product name:5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-
CAS No:83603-31-0
MF:C20H32O3
MW:320.466286659241
CID:709052
PubChem ID:440465

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Chemical and Physical Properties

Names and Identifiers

    • 5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)-
    • 15(R)-HEDE
    • 15(R)-HETE
    • (5Z,8Z,11Z,13E,15R)-15-Hydroxy-5,8,11,13-eicosatetraenoic acid (ACI)
    • 5,8,11,13-Eicosatetraenoic acid, 15-hydroxy-, [R-(E,Z,Z,Z)]- (ZCI)
    • 15(R)-Hydroxyeicosatetraenoic acid
    • D-(R)-15-Hydroxy-5,8,11,13-eicosatetraenoic acid
    • KBio2_005193
    • KBio3_000113
    • DTXSID50390600
    • Bio1_000540
    • KBio2_002625
    • 83603-31-0
    • 15(s)-hydroxy-5,8,11,13-eicosatetraenoic acid
    • NS00122646
    • (15S)-15-hydroxyicosa-5,8,11,13-tetraenoic acid
    • KBio2_000057
    • KBio3_000114
    • CBiol_001765
    • Bio1_000051
    • Bio2_000057
    • KBioSS_000057
    • KBioGR_000057
    • Bio2_000537
    • Bio1_001029
    • CTK3E6555
    • Inchi: 1S/C20H32O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14+/t19-/m1/s1
    • InChI Key: JSFATNQSLKRBCI-UDQWCNDOSA-N
    • SMILES: C(/[C@H](O)CCCCC)=C\C=C/C/C=C\C/C=C\CCCC(=O)O

Computed Properties

  • Exact Mass: 320.23514488g/mol
  • Monoisotopic Mass: 320.23514488g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 14
  • Complexity: 392
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 4
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53000
  • LogP: 5.18750

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R912787-50μg
15(R)-HETE
83603-31-0 98%
50μg
¥4,649.40 2022-09-28
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-25ug
15(R)-HETE
83603-31-0 98%
25ug
¥1622.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-100ug
15(R)-HEDE
83603-31-0 98%
100ug
¥2843.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-50ug
15(R)-HETE
83603-31-0 98%
50ug
¥2979.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-205032A-50 µg
15(R)-HETE,
83603-31-0
50µg
¥1,497.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-205032-25 µg
15(R)-HETE,
83603-31-0
25µg
¥1,045.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65142-100ug
15(R)-HETE
83603-31-0 98%
100ug
¥4380.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-50ug
15(R)-HEDE
83603-31-0 98%
50ug
¥1748.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65094-250ug
15(R)-HEDE
83603-31-0 98%
250ug
¥6463.00 2023-09-08
Larodan
14-2022-39-100ug
15(R)-hydroxy-11(Z),13(E)-eicosadienoic acid
83603-31-0 >98%
100ug
€539.00 2023-09-19

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
2.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
2.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Copper bromide (CuBr)
2.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
3.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
3.2 Reagents: Diazomethane Solvents: Diethyl ether
4.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
5.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
6.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
7.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
7.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
1.2 Reagents: Copper bromide (CuBr)
1.3 -
2.1 Reagents: Sodium iodide Solvents: Acetone
3.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
3.2 Reagents: Copper bromide (CuBr)
4.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
5.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
5.2 Reagents: Diazomethane Solvents: Diethyl ether
6.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
7.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
8.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
9.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
9.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium iodide Solvents: Acetone
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
2.2 Reagents: Copper bromide (CuBr)
3.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
4.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
4.2 Reagents: Diazomethane Solvents: Diethyl ether
5.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
6.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
7.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
8.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
8.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
2.2 Reagents: Copper bromide (CuBr)
2.3 -
3.1 Reagents: Sodium iodide Solvents: Acetone
4.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran
4.2 Reagents: Copper bromide (CuBr)
5.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
6.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
6.2 Reagents: Diazomethane Solvents: Diethyl ether
7.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
8.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
9.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
10.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
10.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Arachidonate lipoxygenase Solvents: Water ;  0 - 3 °C; 25 min, 35 psi, < 5 °C
1.2 Reagents: Sodium borohydride ;  60 - 90 min, 0 - 5 °C
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 3
Reference
Manufacture of (5Z,8Z,11Z,13E)(15S)-15-Hydroxyeicosa-5,8,11,13-tetraenoic Acid Sodium Salt for Clinical Trials
Conrow, Raymond E.; et al, Organic Process Research & Development, 2011, 15(1), 301-304

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
2.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
3.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
3.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
2.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
2.2 Reagents: Diazomethane Solvents: Diethyl ether
3.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
4.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
5.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
6.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
6.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
2.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
3.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
4.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
4.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Chromic acid (H2CrO4) Solvents: Acetone
1.2 Reagents: Diazomethane Solvents: Diethyl ether
2.1 Reagents: Potassium fluoride (KF), dihydrate Solvents: Dimethylformamide
3.1 Reagents: Propylamine Catalysts: Cuprous iodide ,  Tetrakis(triphenylphosphine)palladium Solvents: Benzene
4.1 Reagents: Hydrogen Solvents: Quinoline ,  Hexane
5.1 Reagents: Pyridine, hydrofluoride (1:1) Solvents: Tetrahydrofuran
5.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
Reference
Stereocontrolled total synthesis of (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid (15S-HETE) and analogs
Nicolaou, K. C.; et al, Journal of the Chemical Society, 1985, (22), 1580-1

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: NADPH ,  Ethylenediaminetetraacetic acid ,  EGTA ,  Phenylmethylsulfonyl fluoride ,  Dithiothreitol ,  Oxygen Catalysts: Monooxygenase Solvents: Water ;  30 - 40 min, pH 7.4, 37 °C
Reference
bis-Allylic hydroxylation of polyunsaturated fatty acids by hepatic monooxygenases and its relation to the enzymic and nonenzymic formation of conjugated hydroxy fatty acids
Oliw, Ernst H.; et al, Archives of Biochemistry and Biophysics, 1993, 300(1), 434-9

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Raw materials

5,8,11,13-Eicosatetraenoicacid, 15-hydroxy-, (5Z,8Z,11Z,13E,15R)- Preparation Products

Recommend Articles

Recommended suppliers
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd